An In-depth Technical Guide to 4-Cyclopropylaniline Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Cyclopropylaniline Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Cyclopropylaniline hydrochloride (CAS No: 1588440-94-1), a versatile building block in modern chemical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, validated synthetic protocols, analytical methodologies, and key applications of this compound, grounding all claims in authoritative scientific literature.
Introduction: The Strategic Value of the Cyclopropyl-Aniline Moiety
Aromatic amines are a cornerstone of organic chemistry, serving as essential intermediates for a vast range of materials, from pharmaceuticals to polymers.[1] The introduction of a cyclopropyl group onto an aniline scaffold, as seen in 4-Cyclopropylaniline, imparts a unique combination of properties that are highly sought after in medicinal chemistry and materials science.[2]
The cyclopropane ring is not merely an alkyl substituent; its significant ring strain results in "bent bonds" with increased p-orbital character.[1] This feature allows the cyclopropyl group to electronically interact with the aromatic system, influencing the reactivity and physicochemical properties of the molecule. In drug design, this moiety is often introduced to enhance metabolic stability, improve binding affinity to biological targets through conformational rigidity, and fine-tune lipophilicity.[2][3]
This guide focuses on the hydrochloride salt of 4-Cyclopropylaniline. The conversion of the free aniline base to its hydrochloride salt is a common strategy in pharmaceutical development to improve solubility, stability, and handling of amine-containing compounds.[4] While much of the available literature focuses on the parent free base, this document will distinguish the properties and considerations relevant to the hydrochloride form.[5]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application. While extensive experimental data for the hydrochloride salt is not broadly published, the properties can be understood in the context of the well-characterized free base, 4-Cyclopropylaniline.
Core Chemical Properties
The key identifiers and computed properties for 4-Cyclopropylaniline and its hydrochloride salt are summarized below.
| Property | 4-Cyclopropylaniline (Free Base) | 4-Cyclopropylaniline Hydrochloride |
| CAS Number | 3158-71-2[6] | 1588440-94-1[5][7] |
| Molecular Formula | C₉H₁₁N[6] | C₉H₁₂ClN[5][7] |
| Molecular Weight | 133.19 g/mol [6] | 169.65 g/mol [7][8] |
| IUPAC Name | 4-cyclopropylaniline[6] | 4-cyclopropylaniline;hydrochloride[5] |
| SMILES | C1CC1C2=CC=C(C=C2)N[6] | NC1=CC=C(C2CC2)C=C1.[H]Cl[7] |
| InChIKey | UBXDNWVNEZBDBN-UHFFFAOYSA-N[6] | SOWDHAOIWXAAKD-UHFFFAOYSA-N (analogue)[8] |
| Storage | Inert atmosphere, room temperature[7] | Inert atmosphere, dry, cool, well-ventilated[9][10] |
Spectroscopic Characterization
Spectroscopic data is critical for identity confirmation and quality control. The available data primarily pertains to the parent compound, 4-cyclopropylaniline.[5]
-
¹H NMR (Proton NMR): The spectrum for the free base is available from a Varian A-60 instrument. Key signals would include multiplets for the cyclopropyl protons (typically in the 0.5-1.0 ppm range) and aromatic protons (in the 6.5-7.5 ppm range), along with a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum for the free base is also available.[5] Characteristic signals would include those for the cyclopropyl carbons (CH and CH₂) and the aromatic carbons, with the carbon attached to the nitrogen atom being significantly influenced by the amine group.
-
FTIR (Fourier-Transform Infrared Spectroscopy): An FTIR spectrum for the free base, obtained from a neat sample in a capillary cell, is available.[5][6] Key vibrational bands would include N-H stretching (typically around 3300-3500 cm⁻¹) and C-H stretching from the aromatic and cyclopropyl groups.
For the hydrochloride salt, one would expect to see significant shifts in the spectroscopic data. In the ¹H NMR, the amine protons would become ammonium protons (-NH₃⁺), likely appearing as a broader, more downfield signal. In the IR spectrum, the N-H stretching bands would shift and broaden, appearing in the 2200-3000 cm⁻¹ region, characteristic of an ammonium salt.
Synthesis and Purification
The synthesis of 4-Cyclopropylaniline hydrochloride typically involves the formation of the 4-cyclopropylaniline free base followed by salt formation. Modern synthetic methods prioritize efficiency and scalability.
Synthesis of the 4-Cyclopropylaniline Core
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a significant advancement over older, multi-step methods for synthesizing N-arylcyclopropylamines.[5] This approach allows for the direct formation of the C-N bond in a single, efficient step.
Caption: General workflow for the synthesis of 4-Cyclopropylaniline hydrochloride.
Protocol 1: Palladium-Catalyzed Synthesis of 4-Cyclopropylaniline
Causality: This protocol is chosen for its high efficiency and broad substrate scope. The Pd₂(dba)₃/BINAP catalyst system is well-established for C-N cross-coupling, and NaOtBu is a strong, non-nucleophilic base required to facilitate the catalytic cycle.[11]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-bromoiodobenzene (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), and BINAP (0.02-0.10 eq).
-
Solvent and Base: Add anhydrous toluene and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Amine Addition: Add cyclopropylamine (1.2 eq) to the mixture.
-
Reaction: Heat the mixture at 80-110 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench with water, and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield pure 4-cyclopropylaniline.
Formation of the Hydrochloride Salt
The conversion to the hydrochloride salt is a straightforward acid-base reaction.[12]
Protocol 2: Preparation of 4-Cyclopropylaniline Hydrochloride
Causality: Diethyl ether is a common solvent for this procedure as the resulting hydrochloride salt is often insoluble and precipitates, allowing for easy isolation by filtration.[12][13]
-
Dissolution: Dissolve the purified 4-cyclopropylaniline (1.0 eq) in anhydrous diethyl ether.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M, 1.1 eq) dropwise with stirring.
-
Precipitation: A precipitate should form upon addition of the HCl solution.
-
Isolation: Continue stirring at 0 °C for 1-2 hours, then allow it to warm to room temperature. Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and dry under vacuum to yield 4-Cyclopropylaniline hydrochloride as a solid.[12]
Key Chemical Reactions and Derivatization
4-Cyclopropylaniline hydrochloride serves as a stable precursor to the free amine, which is a versatile intermediate for further functionalization.
Caption: Key derivatization reactions of 4-Cyclopropylaniline.
-
N-Acylation: The primary amine can be readily acylated using acid chlorides, anhydrides, or activated carboxylic acids to form amides. One-pot methods using tosyl chloride to activate carboxylic acids have proven highly efficient.[5] This reaction is fundamental for incorporating the 4-cyclopropylaniline scaffold into larger molecules.
-
N-Arylation: The Buchwald-Hartwig amination can be used again to append a second aryl group to the nitrogen, forming diarylamines. This allows for the construction of complex, three-dimensional structures.
Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and stability of 4-Cyclopropylaniline hydrochloride.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or TFA) is a common starting point.[14] For detecting the highly polar cyclopropylamine, which can be a potential starting material impurity, ion chromatography with a conductivity detector has been successfully employed.[15]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is used to confirm the molecular weight of the compound and its fragments, providing definitive structural evidence.[16]
-
Stability Assessment: The stability of aniline derivatives should be evaluated under defined conditions. For similar compounds like 4-aminopyridine, HPLC has been used to show stability for up to a year when stored in plastic vials at room temperature, protected from light.[17] Similar protocols can be applied to assess the shelf-life of 4-Cyclopropylaniline hydrochloride.
Applications in Research and Development
The unique structural features of 4-Cyclopropylaniline make it a valuable building block in several areas:
-
Pharmaceuticals: The cyclopropylamine moiety is a key pharmacophore in various drugs, including antidepressants (e.g., Monoamine Oxidase Inhibitors), antivirals, and anticancer agents.[3] 4-Cyclopropylaniline is a precursor for synthesizing analogues of these drugs. For instance, it is a key raw material in the synthesis of certain quinolone antibiotics like Moxifloxacin.[15]
-
Agrochemicals: Cyclopropylamine derivatives are widely used in the formulation of herbicides, fungicides, and insecticides due to their biological activity and stability.[3]
-
Materials Science: The rigidity imparted by the cyclopropane ring can be exploited in the synthesis of specialty polymers and advanced coatings, leading to materials with enhanced mechanical and thermal properties.[3]
-
Probes for Mechanistic Studies: N-cyclopropylanilines have been developed as probes to study single-electron transfer processes in photosensitized aqueous solutions. The irreversible ring-opening that occurs after oxidation provides a clear mechanistic handle to study these reactions.[14]
Safety, Handling, and Storage
As with all aniline derivatives, proper safety precautions must be observed when handling 4-Cyclopropylaniline hydrochloride.
-
Hazards: Aniline derivatives are often classified as toxic if swallowed, in contact with skin, or if inhaled.[6][8][10] The hydrochloride salt may cause severe skin burns and eye damage.[6][9]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid breathing dust, vapors, or mist.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere, as anilines can be sensitive to air and light.[10] It is incompatible with strong oxidizing agents and strong acids.[9]
-
First Aid: In case of exposure, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical assistance.[1][9]
Conclusion
4-Cyclopropylaniline hydrochloride is more than a simple substituted aniline; it is a strategic building block that leverages the unique electronic and steric properties of the cyclopropyl group. Its hydrochloride form enhances its utility by improving stability and handling. With efficient and scalable synthetic routes now established, particularly through palladium-catalyzed methods, this compound is readily accessible for applications spanning drug discovery, agrochemical development, and materials science. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for unlocking its full potential in chemical innovation.
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